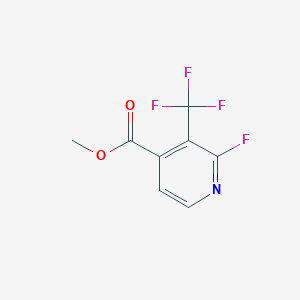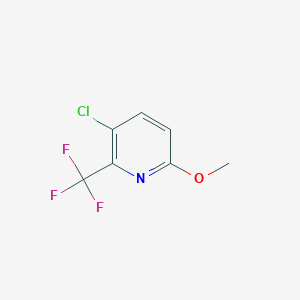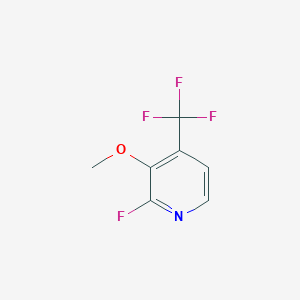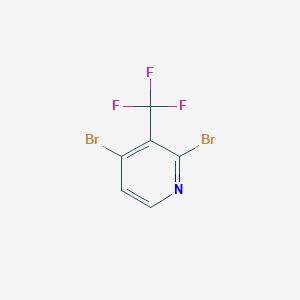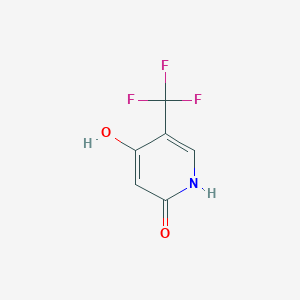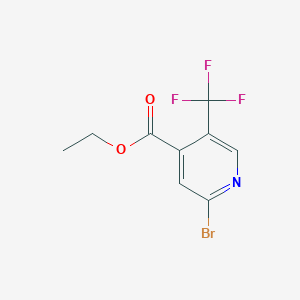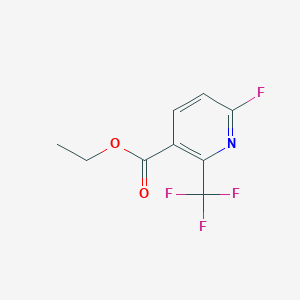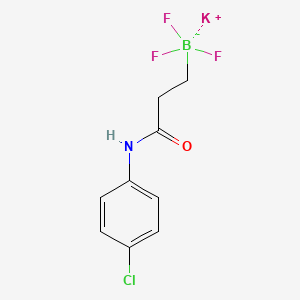
Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate
Overview
Description
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates are often used in Suzuki–Miyaura-type reactions . These organoboron reagents have inherent limitations including: 1) boronic acids are often difficult to purify and have uncertain stoichiometry; 2) the boronate esters lack atom-economy and thus detract market value; and 3) boranes are limited by their hydroboration method of preparation, are air-sensitive, and lack functional-group compatibility .Molecular Structure Analysis
The molecular structure of potassium trifluoroborates typically includes a boron atom bonded to three fluorine atoms and a carbon-based group. In the case of “Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate”, it would include a 4-chlorophenyl group, an amino group, and a 3-oxopropyl group .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of potassium trifluoroborates can vary depending on the specific compound. For example, Potassium (3,4-dichlorophenyl)trifluoroborate has a molecular weight of 252.9 and is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties Potassium (3-((4-chlorophenyl)amino)-3-oxopropyl)trifluoroborate and related compounds have been synthesized and characterized for their unique chemical properties. These compounds have been studied for their potential in various chemical reactions and synthesis processes due to their stability and reactivity. For example, Potassium-bis(trifluoromethyl)amino trifluoroborate has been prepared from specific reagents and characterized by NMR and IR spectra, highlighting its potential for varied applications in organic synthesis (Pawelke, 1988).
Cross-Coupling Reactions The compound's utility in facilitating Suzuki-Miyaura cross-coupling reactions has been investigated. It has been used as a primary aminomethyl equivalent in cross-coupling reactions with aryl and hetaryl chlorides, showing good to excellent yields (Molander & Shin, 2011). Additionally, its use in cross-coupling reactions with organic chlorides in aqueous media catalyzed by palladacycle has been studied, offering a route to biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).
Hydrogenation and Trifluoromethylation Research has explored the hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate to yield various isomers of β-trifluoromethylstyrenes, demonstrating the compound's versatility in organic synthesis (Ramachandran & Mitsuhashi, 2015). The copper-catalyzed trifluoromethylation of aryl iodides using potassium (trifluoromethyl)trimethoxyborate is another example of its applicability in creating benzotrifluorides (Knauber et al., 2011).
Catalytic and Synthetic Applications this compound has also been used in catalytic synthesis and chemical transformations, such as amination of potassium aryl trifluoroborates using aqueous ammonia (Liesen et al., 2012) and hydrolysis of potassium organotrifluoroborates to yield organoboronic acids (Blevins et al., 2011).
Mechanism of Action
- These salts have been extensively studied and find applications in several areas, including:
- Upon addition of a strong Lewis base, it can yield organodifluoroboranes (R-BF₂), which are valuable intermediates in organic synthesis .
Target of Action
Mode of Action
Action Environment
Safety and Hazards
properties
IUPAC Name |
potassium;[3-(4-chloroanilino)-3-oxopropyl]-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BClF3NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTBQSKVVKRHON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(=O)NC1=CC=C(C=C1)Cl)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BClF3KNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



